molecular formula C20H20Br2Si2 B14567878 Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane CAS No. 61739-82-0

Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane

Cat. No.: B14567878
CAS No.: 61739-82-0
M. Wt: 476.3 g/mol
InChI Key: HVQVHSWVHCULBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane is an organosilicon compound characterized by the presence of bromine, diphenylsilyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane typically involves the reaction of diphenylsilane with bromomethylphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium alkoxides or amines are commonly used. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted silanes with various functional groups.

    Oxidation: Silanols and siloxanes are formed.

    Reduction: Silanes and related compounds are produced.

    Coupling Reactions: Biaryl or diaryl compounds are obtained.

Scientific Research Applications

Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane involves its interaction with various molecular targets and pathways:

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the bromine atoms are replaced by other electrophiles.

    Nucleophilic Attack: The silicon atoms in the compound can be attacked by nucleophiles, leading to the formation of new bonds and products.

    Catalytic Reactions: It can act as a catalyst or a catalyst precursor in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Bromo{[bromo(diphenyl)silyl]methyl}methyl(phenyl)silane can be compared with other similar compounds, such as:

    Diphenylmethylsilane: Lacks the bromine atoms and has different reactivity.

    Phenylmethylsilane: Simpler structure with fewer functional groups.

    Bromodiphenylsilane: Contains bromine but lacks the methyl and phenyl groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

61739-82-0

Molecular Formula

C20H20Br2Si2

Molecular Weight

476.3 g/mol

IUPAC Name

bromo-[[bromo(diphenyl)silyl]methyl]-methyl-phenylsilane

InChI

InChI=1S/C20H20Br2Si2/c1-23(21,18-11-5-2-6-12-18)17-24(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI Key

HVQVHSWVHCULBK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)(C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.